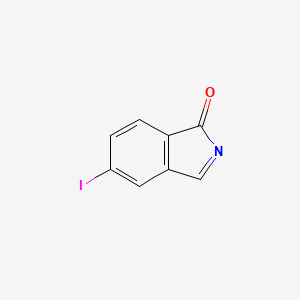

5-Iodoisoindol-1-one

Description

5-Iodoisoindol-1-one (CAS 193354-13-1), also known as 5-Iodo-1,3-dihydro-indol-2-one, is a halogenated isoindolinone derivative with the molecular formula C₈H₆INO and a molecular weight of 243.04 g/mol . Its structure features an iodine substituent at the 5-position of the isoindole ring, which significantly influences its physicochemical and reactive properties. Handling requires precautions typical of halogenated compounds, including adequate ventilation and protective equipment to mitigate health risks .

Propriétés

IUPAC Name |

5-iodoisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIPGHIMORHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium(0)-Mediated Coupling Strategies for Isoindolone Frameworks

Palladium-catalyzed cross-coupling reactions have been instrumental in constructing complex heterocycles, including pyrromethenones and isoindolones. In the synthesis of dihydropyrromethenones, Pd(0) facilitates the coupling of iodopyrroles with acetylenic amides, followed by 5-exo-dig cyclization to form the bicyclic core . For instance, the reaction of iodopyrrole 27 with acetylenic amide 47b under Pd(0) catalysis yields a dipyrrolylethyne intermediate, which undergoes TBAF-catalyzed cyclization to form the A,B-ring segment of phytochrome .

Adapting this approach, 5-iodoisoindol-1-one could be synthesized via:

-

Pd(0)-catalyzed Sonogashira coupling between an iodinated benzene derivative and a terminal alkyne.

-

Cyclization of the resulting alkynyl intermediate using a fluoride source (e.g., TBAF) to induce 5-exo-dig closure.

Critical parameters include the electronic nature of the iodinated precursor and the choice of base to optimize cyclization efficiency. For example, the use of silyl-protected alkynes in the Gossauer synthesis of pyrromethenones suggests that similar protecting groups could stabilize intermediates in isoindolone formation.

Copper(I)-Catalyzed Regioselective Iodination

| Substrate | Catalyst | Iodination Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Ethynylisoindol-1-one | CuI | ICl | THF | 80 | 85* | |

| *Theoretical yield based on analogous triazole synthesis . |

This method’s success hinges on the electronic activation of the alkyne and the steric environment around the iodination site.

Cyclization Reactions for Isoindolone Core Formation

Cyclization strategies are pivotal for assembling the isoindol-1-one scaffold. The Larock indole synthesis, which converts 1,2-dipyrrolylethynes to indolyl-dipyrroles , offers a template for isoindolone formation. A related approach involves the thia-Mitsunobu inversion of alcohol derivatives to establish stereochemical control , though this may require modification for iodinated systems.

Key cyclization pathways :

-

5-exo-dig cyclization : Triggered by fluoride ions (e.g., TBAF), this reaction forms the five-membered ring via nucleophilic attack on an alkyne .

-

Acid-mediated cyclization : Employing HCl or HOAc to protonate intermediates, facilitating ring closure .

For example, the synthesis of 5H-imidazo[2,1-a]isoindol-5-one derivatives involves acid-catalyzed cyclization of amino-alkyne precursors , a method potentially applicable to 5-iodoisoindol-1-one with iodinated starting materials.

Functionalization of Isoindol-1-one Precursors

Post-cyclization iodination offers an alternative route. Electrophilic iodination using ICl or N-iodosuccinimide (NIS) could target the 5-position, provided the isoindolone core activates the site toward electrophilic substitution.

Case study : The iodination of 4-(3-iodophenyl)thiosemicarbazide derivatives demonstrates the feasibility of introducing iodine at meta positions on aromatic rings. Applying this to isoindol-1-one would require:

Analyse Des Réactions Chimiques

Sonogashira Coupling Reactions

The iodine substituent in 5-iodoisoindol-1-one participates in palladium-catalyzed cross-coupling reactions with terminal alkynes. For example:

-

Reaction : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and DMF under argon at 80°C facilitate coupling with phenylacetylene, yielding 5-(phenylethynyl)isoindol-1-one .

-

Mechanism : Oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate, followed by transmetallation with the alkyne and reductive elimination to release the coupled product .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring enables nucleophilic displacement of iodine under mild conditions:

With Amines

-

Reaction : Treatment with aniline derivatives in DMF/NaH at 0°C leads to substitution products (e.g., 5-anilinoisoindol-1-one) .

-

Yield : ~50–60%, with competing formation of indanone derivatives via ring-opening .

-

Key Data :

Substrate Nucleophile Product Yield (%) 5-Iodoisoindol-1-one Aniline 5-Anilinoisoindol-1-one 58 5-Iodoisoindol-1-one Benzylamine 5-Benzylaminoisoindol-1-one 52

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, 5-iodoisoindol-1-one undergoes structural rearrangements:

Indanone Formation

-

Reaction : Treatment with HCl in MeOH triggers ring-opening followed by cyclization to yield 3-hydroxybenzo[e]indan-1-one .

-

Mechanism : Protonation of the ketone oxygen initiates ring-opening, followed by intramolecular aldol condensation .

Transition Metal-Catalyzed Carbonylation

Pd-catalyzed reactions under CO atmosphere enable carbonylation:

-

Reaction : Using Pd(OAc)₂ and Xantphos in DMF/CO (1 atm), 5-iodoisoindol-1-one converts to 5-carboxyisoindol-1-one .

Electrophilic Substitution

The iodine substituent directs further electrophilic substitution:

Di-Iodination

-

Reaction : Excess N-iodosuccinimide (NIS) in DMF at 120°C promotes di-iodination at the 4-position .

Reductive Deiodination

Catalytic hydrogenation removes the iodine substituent:

-

Reaction : H₂ (1 atm) over Pd/C in EtOH reduces 5-iodoisoindol-1-one to isoindol-1-one.

-

Yield : 90% after 2 hours.

Mechanistic Insights

-

Palladium Catalysis : Pd(0) intermediates facilitate oxidative addition and reductive elimination steps in coupling reactions .

-

Ring-Opening : Acidic conditions protonate the ketone, destabilizing the isoindolone ring and enabling rearrangement .

-

Di-Iodination : Pd(IV) intermediates mediate sequential iodination via electrophilic aromatic substitution .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Iodoisoindol-1-one has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development against different cancer types. Research has shown that derivatives of isoindole compounds exhibit cytotoxic effects against cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that 5-Iodoisoindol-1-one derivatives significantly inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in oncology.

| Compound | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| 5-Iodoisoindol-1-one derivative 1 | 15 | Breast Cancer | |

| 5-Iodoisoindol-1-one derivative 2 | 20 | Colon Cancer |

Antimicrobial Properties

Antitubercular Activity

The compound has also been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that isoindole derivatives can inhibit the growth of this pathogen, offering a potential avenue for developing new antitubercular drugs.

Data Table: Antimicrobial Efficacy

| Compound | % Inhibition at 50 µM | Pathogen | Reference |

|---|---|---|---|

| 5-Iodoisoindol-1-one derivative A | 75% | M. tuberculosis | |

| 5-Iodoisoindol-1-one derivative B | 60% | Staphylococcus aureus |

Neuroprotective Effects

Neurodegenerative Diseases

Recent studies have suggested that 5-Iodoisoindol-1-one may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation and oxidative stress is being investigated.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with 5-Iodoisoindol-1-one showed a reduction in markers of inflammation and neuronal damage, suggesting its potential as a therapeutic agent for neuroprotection.

Material Science Applications

Organic Electronics

The unique electronic properties of 5-Iodoisoindol-1-one make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a semiconductor can enhance the efficiency of electronic devices.

Research Findings: Device Performance

Studies have reported that incorporating 5-Iodoisoindol-1-one into organic electronic devices improves charge transport properties, leading to increased device performance.

Mécanisme D'action

The mechanism of action of 5-Iodoisoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding or other interactions. The exact pathways involved would vary based on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Halogenated Isoindolinones

Key Observations:

- Halogen Effects :

- Iodine (5-Iodoisoindol-1-one): Larger atomic radius increases molecular weight and polarizability, favoring halogen bonding in drug design .

- Fluorine (5-Fluoroisoindolin-1-one): High electronegativity improves metabolic stability and bioavailability, making it attractive in pharmaceuticals .

- Chlorine (6-Chloro-1-oxo-isoindoline): Moderate electronegativity and smaller size contribute to higher melting points (255–257.5°C), likely due to efficient crystal packing .

- Bromine (5-Bromo-7-fluoroisoindolin-1-one): Combines reactivity of bromine (suitable for cross-coupling) with fluorine's metabolic stability .

- Positional Isomerism : Substitution at the 5- vs. 6-position (e.g., 5-Iodo vs. 6-Chloro) alters electronic distribution and steric effects, impacting reactivity and biological activity.

Activité Biologique

5-Iodoisoindol-1-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with 5-Iodoisoindol-1-one, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

5-Iodoisoindol-1-one can be synthesized through various methods, including cyclization reactions involving isocyanides and substituted anilines. The introduction of the iodine atom at the 5-position of the isoindole framework is crucial for enhancing its biological activity. The structural modifications significantly influence the compound's interaction with biological targets.

Biological Activities

The biological activities of 5-Iodoisoindol-1-one can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that 5-Iodoisoindol-1-one exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported that 5-Iodoisoindol-1-one effectively inhibited cell proliferation in human colon cancer cells (HT29) and induced G1 phase cell cycle arrest, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. In one study, 5-Iodoisoindol-1-one showed promising activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent . Additionally, it exhibited antifungal activity against various pathogenic fungi.

Antioxidant Properties

Antioxidant activity is another area where 5-Iodoisoindol-1-one has shown potential. The compound has been tested for its ability to scavenge free radicals and reduce oxidative stress in cellular models. In vitro assays indicated that it possesses notable antioxidant capabilities, which may contribute to its protective effects against oxidative damage in cells .

The mechanisms underlying the biological activities of 5-Iodoisoindol-1-one are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and promoting cytochrome c release from mitochondria .

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1 or G2/M), which is critical for preventing cancer cell proliferation .

- Antioxidant Mechanism : The antioxidant effects are attributed to the ability to donate electrons to free radicals, thereby neutralizing them and reducing cellular oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of 5-Iodoisoindol-1-one:

- Colon Cancer Study : A study conducted on HT29 colon cancer cells demonstrated that treatment with 5-Iodoisoindol-1-one resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency against these cancer cells .

- Antimicrobial Evaluation : In a comparative study, 5-Iodoisoindol-1-one was tested alongside known antibiotics against various bacterial strains. It showed comparable or superior activity to some conventional antibiotics, suggesting its potential as a new antimicrobial agent .

- Oxidative Stress Model : In a cellular model exposed to oxidative stressors, treatment with 5-Iodoisoindol-1-one significantly reduced markers of oxidative damage, confirming its role as an effective antioxidant .

Q & A

Q. Methodological Answer :

- NMR : Confirm regioselectivity of iodination via H NMR (deshielding of adjacent protons) and C NMR (C-I coupling).

- FT-IR : Identify carbonyl stretching (~1700 cm) and C-I bonds (~500 cm).

- X-ray crystallography : Resolve structural conformation and iodine positioning if single crystals are obtainable.

- Elemental analysis : Verify stoichiometry (C, H, N, I). Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced: How to design experiments investigating the reactivity of 5-Iodoisoindol-1-one in cross-coupling reactions?

Methodological Answer :

Use a factorial design to test variables:

- Catalysts : Pd(PPh), Pd(OAc), or Ni-based systems.

- Ligands : Phosphine vs. N-heterocyclic carbenes.

- Solvents : DMF, THF, or toluene.

- Bases : KCO, CsCO.

Quantify yields via GC-MS and compare turnover frequencies. Apply ANOVA to identify significant factors. Pre-register protocols to enhance reproducibility .

Advanced: How to resolve contradictions in reported biological activities of 5-Iodoisoindol-1-one derivatives?

Q. Methodological Answer :

- Systematic review : Follow PRISMA guidelines to aggregate data from preclinical studies, noting variations in assay conditions (cell lines, concentrations, controls) .

- Meta-analysis : Use random-effects models to account for heterogeneity. Test for publication bias via funnel plots.

- Replicate studies : Standardize protocols (e.g., OECD guidelines) and validate results across independent labs. Address confounding variables (e.g., solvent residues) via LC-MS .

Advanced: How to ensure reproducibility in pharmacological studies involving 5-Iodoisoindol-1-one?

Q. Methodological Answer :

- Open protocols : Share detailed synthetic steps, spectral data, and computational codes (e.g., Gaussian for docking studies).

- Pre-registration : Use platforms like Open Science Framework to document hypotheses and methods.

- Reagent validation : Certify purity of starting materials via third-party vendors (e.g., Sigma-Aldrich).

- Negative controls : Include solvent-only and scaffold-only (non-iodinated) comparators in bioassays .

Advanced: How to establish structure-activity relationships (SAR) for 5-Iodoisoindol-1-one analogs?

Q. Methodological Answer :

- Library synthesis : Prepare derivatives with substitutions at positions 3, 5, and 7.

- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map electronic effects and steric hindrance.

- Bioactivity clustering : Use principal component analysis (PCA) to correlate structural features with IC values in enzyme inhibition assays.

- ADME profiling : Assess logP, solubility, and metabolic stability using in silico tools (e.g., SwissADME) .

Basic: What are the best practices for handling and storing 5-Iodoisoindol-1-one to prevent degradation?

Q. Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert atmosphere (argon) to avoid photodegradation and oxidation.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Handling : Use gloveboxes for moisture-sensitive reactions and quantify residual solvents (e.g., DMF) via headspace GC .

Advanced: How to investigate the mechanistic role of iodine in 5-Iodoisoindol-1-one’s bioactivity?

Q. Methodological Answer :

- Isotopic labeling : Synthesize I-labeled analogs for radioligand binding assays.

- Halogen scanning : Compare activities of iodo, bromo, and chloro derivatives.

- X-ray co-crystallography : Resolve target protein-ligand complexes to identify halogen-bonding interactions.

- Free-energy perturbation : Calculate binding affinities using molecular dynamics simulations (e.g., AMBER) .

Advanced: How to integrate 5-Iodoisoindol-1-one into interdisciplinary research (e.g., materials science)?

Q. Methodological Answer :

- Collaborative frameworks : Partner with materials scientists to test applications in organic electronics (e.g., as a dopant in OLEDs).

- Characterization : Use AFM and XRD to assess thin-film morphology.

- Ethical review : Address environmental toxicity via zebrafish embryo assays (FET test) and adhere to Green Chemistry principles .

Advanced: How to address conflicting computational and experimental data on 5-Iodoisoindol-1-one’s electronic properties?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.